4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Systematic IUPAC Nomenclature and Structural Validation
The compound 4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent heterocycle is a 4H-1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. Substituents are assigned as follows:
- Amino group (-NH₂) at position 4.
- 4-(Dimethylamino)phenyl group (a benzene ring substituted with a dimethylamino group at the para position) at position 5.
- Thiol group (-SH) at position 3.
Structural validation is confirmed through X-ray crystallography and spectroscopic methods. The triazole ring adopts a planar configuration, with bond lengths consistent with aromatic delocalization (C-N: 1.31–1.35 Å, N-N: 1.35–1.38 Å). The phenyl ring forms a dihedral angle of approximately 45° with the triazole plane, minimizing steric strain.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₃N₅S is derived from the structural composition:
- 10 carbon atoms : 6 from the phenyl ring, 2 from the dimethylamino group, 2 from the triazole ring.
- 13 hydrogen atoms : 5 from the phenyl ring, 6 from the dimethylamino group, 2 from the amino and thiol groups.
- 5 nitrogen atoms : 3 in the triazole ring, 2 in the dimethylamino group.
- 1 sulfur atom : From the thiol group.
Molecular weight calculation :
$$
(12.01 \times 10) + (1.01 \times 13) + (14.01 \times 5) + (32.07 \times 1) = 235.31 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry.
Structural Elucidation Through Crystallographic Data
X-ray diffraction studies reveal the following key structural features:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.42 Å, b = 12.15 Å, c = 10.23 Å |
| Bond angles | N1-N2-C3: 105.2°, C5-S1: 1.68 Å |
| Torsional angles | Phenyl-triazole: 44.8° |
Properties
IUPAC Name |
4-amino-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCHXMAUODTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that 4-amino-5-[4-(dimethylamino)phenyl]-4h-1,2,4-triazole-3-thiol may have a similar range of targets.
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways.
Biological Activity
4-Amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 76457-90-4) is a compound characterized by a triazole ring and a thiol functional group. Its unique structure, which includes a dimethylamino group attached to the phenyl ring, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, analgesic, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃N₅S. The presence of the thiol (-SH) and amino (-NH₂) groups contributes to its reactivity and biological interactions. The compound is classified as an irritant due to its chemical nature .
Antifungal Properties
Research indicates that derivatives of triazole compounds exhibit significant antifungal activity. The thiol group in this compound may enhance its interaction with fungal enzymes involved in metabolism. Preliminary studies suggest that this compound can inhibit fungal growth effectively, making it a candidate for further pharmacological evaluation.
Analgesic and Anti-inflammatory Effects
Studies have demonstrated that related compounds in the triazole family possess analgesic and anti-inflammatory properties. For instance, derivatives synthesized from 4-amino-5-substituted phenyl triazoles have shown promising results in animal models for pain relief and inflammation reduction. These effects are likely mediated through inhibition of specific pathways involved in pain signaling and inflammatory responses .
Antioxidant Activity
The presence of the thiol group may also confer antioxidant properties to the compound. Thiols are known to scavenge free radicals and protect cells from oxidative stress. This suggests potential applications in treating conditions associated with oxidative damage, such as neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-[4-(Dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | C₁₁H₁₅N₄S | Lacks amino group; may exhibit different biological activities |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₉H₈N₄S | No dimethylamino substitution; simpler structure |
| 5-[4-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | C₁₂H₁₆N₄S | Contains an ethyl group; potential for different solubility properties |
The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
Case Studies
Several studies have explored the pharmacological potential of triazole derivatives:
- Antidepressant Activity : A study involving Schiff bases derived from triazoles indicated significant antidepressant effects when tested using the forced swim test method. Among these derivatives, those structurally related to 4-amino-5-[4-(dimethylamino)phenyl]-triazoles showed promising results .
- Anticancer Activity : In vitro studies have assessed the cytotoxic effects of triazole derivatives against various cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards melanoma cells while sparing non-malignant cells .
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazole Derivatives
Key Observations:
Electronic Effects: The dimethylamino group in the target compound provides stronger electron-donating effects compared to methoxy or phenyl substituents, enhancing antioxidant activity by stabilizing free radicals through resonance and inductive effects . Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce electron density, favoring applications like enzyme inhibition or metal coordination .
Synthesis Efficiency : The target compound achieves a high yield (81%) under optimized Schiff base formation conditions, outperforming trimethoxyphenyl derivatives (68–79%) .
Antioxidant Capacity
- The target compound’s dimethylamino group significantly improves radical scavenging activity compared to phenyl or pyridyl analogs. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed moderate DPPH• scavenging (IC₅₀ ~15 µg/mL), while electron-donating substituents like -N(CH₃)₂ are predicted to lower IC₅₀ values further .
Antimicrobial and Enzyme Inhibition
- 4-Methoxy-substituted triazoles demonstrate potent antimicrobial activity (e.g., MIC <10 µg/mL against S. aureus), likely due to balanced lipophilicity and membrane interaction .
- The trifluoromethyl group in 5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol enhances urease inhibition (IC₅₀ ~2.5 µM), attributed to hydrophobic interactions and electronegativity .
Q & A
Q. What are the common synthetic routes for 4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
The compound is synthesized via cyclization of thiosemicarbazide precursors in basic media. Derivatives are formed through alkylation (e.g., using phenacyl bromides) or Mannich reactions with formaldehyde and secondary amines. For example, S-substituted triazoles and Mannich bases are prepared by reacting the parent compound with alkyl halides or carbonyl-containing reagents under reflux conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) for functional group analysis, IR for thiol (-SH) detection.
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography to resolve crystal structures.
- HPLC for purity assessment (≥95% recommended for biological studies).
- Thermogravimetric analysis (TGA) to evaluate thermal stability .
Q. What safety protocols are recommended when handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store in airtight containers at 2–8°C to prevent oxidation.
- Neutralize thiol-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal.
- Follow institutional guidelines for hazardous waste management .
Advanced Research Questions
Q. How to optimize reaction conditions for synthesizing Schiff base derivatives of this compound?
- Molar ratios : Use a 1:1.2 ratio of triazole to aldehyde.
- Solvent : Ethanol or methanol under reflux (4–6 hours).
- Catalysis : Add 5 drops of glacial acetic acid to accelerate imine formation.
- Purification : Recrystallize from ethanol-water (3:1 v/v) to isolate products with >80% yield .
Q. How to resolve contradictions in biological activity data between structurally similar derivatives?
- Perform structure-activity relationship (SAR) studies to correlate substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity).
- Use molecular docking to predict binding affinities with targets like bacterial enzymes or kinase domains.
- Validate with enzyme inhibition assays (e.g., IC₅₀ measurements) and compare logP values to assess bioavailability .
Q. What computational methods predict the pharmacological potential of novel derivatives?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to evaluate stability.
- ADMET Prediction : Use tools like SwissADME to optimize drug-likeness (e.g., Lipinski’s Rule of Five) .
Q. How to design derivatives with enhanced antimicrobial activity?
- Introduce electron-withdrawing groups (Cl, NO₂) at the para position of the phenyl ring.
- Replace the thiol group with sulfonamide or heterocyclic moieties (e.g., thiadiazole).
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels using MIC assays .
Q. What strategies improve the aqueous solubility of hydrophobic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
